molecular formula C19H15FN2O3 B245036 N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide

N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide

Cat. No. B245036
M. Wt: 338.3 g/mol
InChI Key: JZIXBNDCVQQXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets specific enzymes in the body. This molecule has gained significant interest in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide inhibits the activity of BTK and ITK enzymes, which are involved in the signaling pathways of immune cells. BTK is a key enzyme involved in B-cell receptor signaling, while ITK is involved in T-cell receptor signaling. Inhibition of these enzymes leads to the suppression of immune cell activation and proliferation, thereby reducing inflammation and disease progression.
Biochemical and Physiological Effects:
N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide has been shown to have significant biochemical and physiological effects in preclinical studies. N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide has been shown to inhibit B-cell activation and proliferation, reduce cytokine production, and suppress T-cell activation. Additionally, N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide has been shown to have anti-tumor effects in various cancer models.

Advantages and Limitations for Lab Experiments

N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide has several advantages for lab experiments, including its high potency and specificity for BTK and ITK enzymes. N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide has also been shown to have good pharmacokinetic properties and can be administered orally. However, N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide has some limitations, including its potential toxicity and off-target effects.

Future Directions

There are several future directions for N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide research. One area of interest is the development of N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide as a potential therapeutic for autoimmune disorders, such as rheumatoid arthritis and lupus. Additionally, N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide may have potential in combination therapy with other drugs for cancer treatment. Further studies are needed to investigate the safety and efficacy of N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide in clinical trials.

Synthesis Methods

The synthesis of N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide involves several steps, including the reaction of 2-methyl-4-nitroaniline with 2-fluorobenzoyl chloride to form 2-fluoro-N-(2-methyl-4-nitrophenyl)benzamide. This intermediate is then reduced to form N-(2-methyl-4-aminophenyl)-2-fluorobenzamide, which is further reacted with furan-2-carboxylic acid to form N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide.

Scientific Research Applications

N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide has been shown to inhibit specific enzymes, such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which play crucial roles in disease progression.

properties

Molecular Formula

C19H15FN2O3

Molecular Weight

338.3 g/mol

IUPAC Name

N-[4-[(2-fluorobenzoyl)amino]-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C19H15FN2O3/c1-12-11-13(21-18(23)14-5-2-3-6-15(14)20)8-9-16(12)22-19(24)17-7-4-10-25-17/h2-11H,1H3,(H,21,23)(H,22,24)

InChI Key

JZIXBNDCVQQXDY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC=CO3

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC=CO3

Origin of Product

United States

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